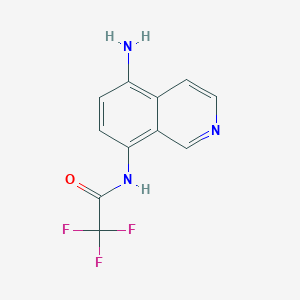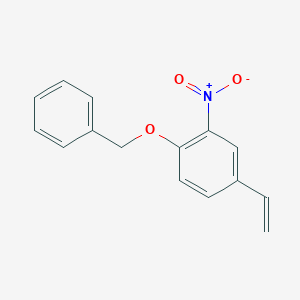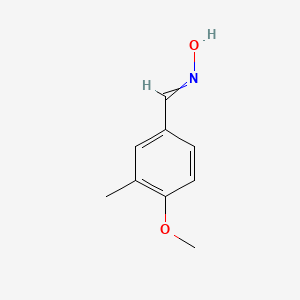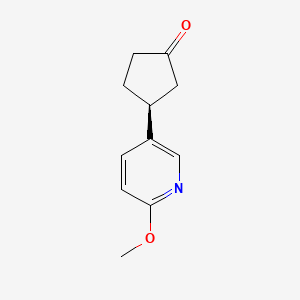![molecular formula C18H15NO4S B8490751 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid](/img/structure/B8490751.png)
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid
Vue d'ensemble
Description
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid is an organic compound that features a naphthalene sulfonamide group attached to a benzoic acid moiety
Méthodes De Préparation
The synthesis of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The benzoic acid moiety may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid include other naphthalene sulfonamide derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Naphthalene-1-sulfonamide: Lacks the benzoic acid moiety, leading to different chemical and biological properties.
4-Aminomethylbenzoic acid: Lacks the naphthalene sulfonyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C18H15NO4S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[(naphthalen-1-ylsulfonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H15NO4S/c20-18(21)15-10-8-13(9-11-15)12-19-24(22,23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2,(H,20,21) |
Clé InChI |
OZFXQUUXBQVOJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

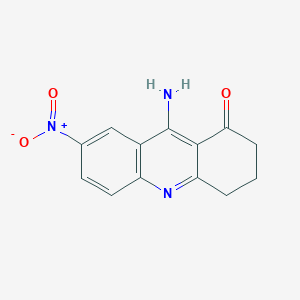
![Tert-butyl 9-(2-hydroxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8490691.png)
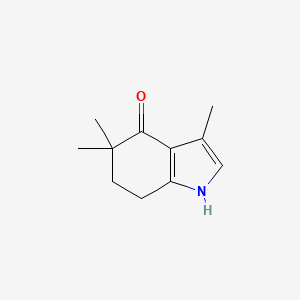
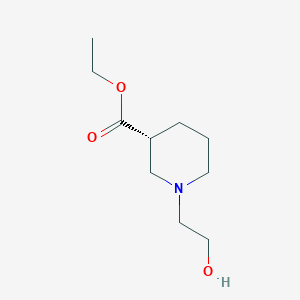
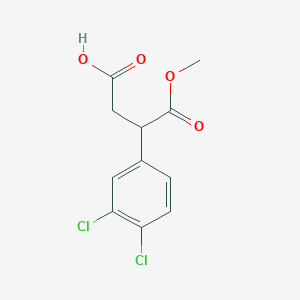
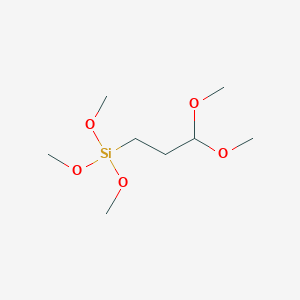
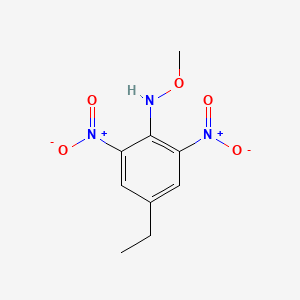
![(4-Formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl) benzoate](/img/structure/B8490729.png)
![(S)-N-[1-(4-iodo-phenyl)-ethyl]-acetamide](/img/structure/B8490737.png)
